molecular formula C39H32N2O6 B12286486 3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid CAS No. 819883-51-7

3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid

Katalognummer: B12286486
CAS-Nummer: 819883-51-7
Molekulargewicht: 624.7 g/mol
InChI-Schlüssel: FDDNNARQFKEEDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid is a complex organic compound with the molecular formula C37H28N2O6 and a molecular weight of 596.63 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include the presence of fluorenylmethoxycarbonyl (Fmoc) groups. These groups are commonly used in peptide synthesis as protecting groups for amino acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid typically involves the protection of amino groups using Fmoc groups. One common method involves the reaction of the corresponding protected amino acid with sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection and reaction techniques as those used in laboratory settings. The key to industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Piperidine: Used for deprotection of Fmoc groups.

    Carbodiimides (e.g., DCC, EDC): Used as coupling agents in peptide synthesis.

    Bases (e.g., NaOH, KOH): Used to facilitate deprotection and other substitution reactions.

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid is widely used in scientific research, particularly in the fields of:

Wirkmechanismus

The mechanism of action of 3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc groups are removed under basic conditions, revealing the free amino groups for further reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid apart from similar compounds is its specific structure, which includes two Fmoc-protected amino groups attached to a benzoic acid core. This unique structure makes it particularly useful in the synthesis of complex peptides and other organic molecules .

Eigenschaften

CAS-Nummer

819883-51-7

Molekularformel

C39H32N2O6

Molekulargewicht

624.7 g/mol

IUPAC-Name

3,5-bis[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid

InChI

InChI=1S/C39H32N2O6/c42-37(43)26-18-24(20-40-38(44)46-22-35-31-13-5-1-9-27(31)28-10-2-6-14-32(28)35)17-25(19-26)21-41-39(45)47-23-36-33-15-7-3-11-29(33)30-12-4-8-16-34(30)36/h1-19,35-36H,20-23H2,(H,40,44)(H,41,45)(H,42,43)

InChI-Schlüssel

FDDNNARQFKEEDG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC(=C4)C(=O)O)CNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.